Ascaroside C
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Overview
Description
Ascaroside C is a member of the ascaroside family, a group of small-molecule signaling compounds primarily found in nematodes such as Caenorhabditis elegans. These compounds play crucial roles in regulating various biological processes, including development, behavior, and social interactions. Ascarosides are characterized by their unique structure, which consists of a sugar moiety, ascarylose, linked to fatty acid-like side chains of varying lengths .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ascarosides, including Ascaroside C, typically involves the conjugation of ascarylose to fatty acid-like side chains. This process can be achieved through chemical synthesis or biosynthetic pathways. In chemical synthesis, the key steps include the protection of functional groups, glycosylation reactions, and deprotection steps to yield the final product .
Industrial Production Methods: Industrial production of ascarosides is less common due to the complexity of their synthesis. advances in biotechnology have enabled the production of these compounds through microbial fermentation and genetic engineering. By manipulating the metabolic pathways of microorganisms, it is possible to produce ascarosides in larger quantities .
Chemical Reactions Analysis
Types of Reactions: Ascaroside C undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of this compound .
Scientific Research Applications
Ascaroside C has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical properties and reactivity of ascarosides.
Biology: In , this compound plays a crucial role in regulating development, behavior, and social interactions.
Medicine: this compound has potential therapeutic applications due to its ability to modulate biological processes.
Industry: this compound is used in the development of bio-based products, including biopesticides and biofertilizers.
Mechanism of Action
Ascaroside C exerts its effects through a complex mechanism involving multiple molecular targets and pathways. In Caenorhabditis elegans, it is sensed by chemosensory neurons, which activate G-protein coupled receptors. This activation triggers downstream signaling pathways, including insulin/IGF-1 signaling and transforming growth factor beta signaling, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Ascaroside C is part of a diverse family of ascarosides, each with unique structural features and biological activities. Similar compounds include:
Ascaroside A: Known for its role in dauer formation and aggregation behavior.
Ascaroside B: Involved in male attraction and hermaphrodite repulsion.
Ascaroside D: Plays a role in olfactory plasticity and social behaviors.
Compared to these compounds, this compound is unique in its specific structural features and its ability to modulate a wide range of biological processes. Its distinct chemical structure allows it to interact with different molecular targets and pathways, leading to diverse biological effects .
Properties
CAS No. |
11002-17-8 |
---|---|
Molecular Formula |
C43H84O8 |
Molecular Weight |
729.1 g/mol |
IUPAC Name |
(2R,3R,5R,6S)-2-[6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhentriacontan-2-yloxy]-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C43H84O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-37(51-43-41(47)33-39(45)36(4)50-43)31-28-29-34(2)48-42-40(46)32-38(44)35(3)49-42/h34-47H,5-33H2,1-4H3/t34?,35-,36-,37?,38+,39+,40+,41+,42+,43-/m0/s1 |
InChI Key |
QGWBFEINIMLTDZ-XDAKOIIVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)O[C@H]1[C@@H](C[C@H]([C@@H](O1)C)O)O)O[C@H]2[C@@H](C[C@H]([C@@H](O2)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)OC1C(CC(C(O1)C)O)O)OC2C(CC(C(O2)C)O)O |
Origin of Product |
United States |
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